6-Methoxygramine

概要

説明

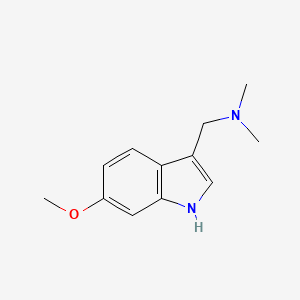

6-Methoxygramine, also known as 3-(Dimethylaminomethyl)-6-methoxyindole, is a chemical compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol

準備方法

Synthetic Routes and Reaction Conditions: 6-Methoxygramine can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxyindole with formaldehyde and dimethylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

化学反応の分析

Types of Reactions: 6-Methoxygramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted indoles.

科学的研究の応用

6-Methoxygramine has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 6-Methoxygramine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological system.

類似化合物との比較

6-Methoxygramine is similar to other indole derivatives, such as tryptamine and serotonin. its unique methoxy and dimethylamino groups contribute to its distinct properties and potential applications. Other similar compounds include:

Tryptamine: A naturally occurring compound with similar indole structure.

Serotonin: A neurotransmitter with a closely related structure.

Dimethyltryptamine (DMT): A psychedelic compound with a similar core structure.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

6-Methoxygramine, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to other bioactive compounds and exhibits unique properties that influence its biological activity. Its molecular structure is characterized by a methoxy group attached to a gramamine backbone, which is crucial for its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antagonistic Activity : It has been shown to act as a neutral antagonist at serotonin receptors, particularly the 5-HT receptor. In studies involving CHO cells, this compound did not produce sensitization effects but antagonized the sensitizing effects of inverse agonists like SB 206553 .

- Influence on Receptor Activation : The compound's role in modulating receptor activity suggests potential applications in managing conditions related to serotonin dysregulation.

Study on Antagonistic Effects

A significant study highlighted the contrasting effects of this compound compared to inverse agonists on cellular responses. In experiments with transfected cells, it was observed that while inverse agonists enhanced receptor-mediated signaling pathways, this compound did not exhibit similar potentiation, indicating its role as a neutral antagonist rather than an inverse agonist .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was performed to understand how modifications to the methoxy group influence biological activity. This analysis is critical in drug design and development, as it helps identify structural features that enhance efficacy and reduce side effects .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for 6-Methoxygramine in laboratory settings?

- Methodological Answer : this compound should be stored below -20°C to maintain stability, as indicated by its physicochemical profile. Use airtight containers to prevent moisture absorption or degradation. When handling, employ standard laboratory safety protocols (gloves, fume hoods) due to its potential reactivity. Always verify purity (>99.0%) via certificates of analysis (CoA) provided by suppliers before use .

Q. How can researchers determine the purity of this compound in experimental workflows?

- Methodological Answer : Purity assessment requires analytical techniques such as high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy for structural verification. Cross-reference spectral data with literature or supplier-provided CoAs to confirm consistency. For trace impurities, mass spectrometry (MS) may be employed .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Molecular formula: C₁₂H₁₆N₂O (molecular weight: 204.26 g/mol).

- CAS RN: 62467-65-6.

- Storage requirements: < -20°C.

These parameters inform solvent selection, reaction conditions, and stability testing. Refer to technical datasheets and peer-reviewed characterization studies for validation .

Q. What strategies should researchers use to locate synthesis protocols for this compound?

- Methodological Answer : Prioritize primary literature (e.g., Journal of Organic Chemistry) and validated databases like Reaxys or SciFinder. Use CAS RNs and molecular descriptors to filter results. Avoid non-peer-reviewed platforms (e.g., BenchChem). Cross-validate synthetic routes by comparing yields, catalysts, and conditions across multiple sources .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

- Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry). Use HPLC or GC-MS to quantify intermediates and byproducts. Compare results with computational models (e.g., density functional theory) to predict reaction pathways. Document iterative refinements in a detailed reaction log .

Q. How should contradictory bioactivity data for this compound across studies be analyzed?

- Methodological Answer : Conduct a meta-analysis to identify variables such as assay type (in vitro vs. in vivo), cell lines, or dosage. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. Replicate key experiments under controlled conditions to isolate confounding factors .

Q. What experimental frameworks are suitable for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer : Combine orthogonal approaches:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify molecular targets.

- Omics profiling : Transcriptomics/proteomics to map pathway perturbations.

- Knockout models : Validate target specificity using CRISPR/Cas9-modified cell lines.

Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers validate the reproducibility of literature-reported pharmacological effects of this compound?

- Methodological Answer : Replicate studies using identical materials (e.g., cell lines, reagent batches) and protocols. Document deviations transparently. Use statistical tools (e.g., power analysis) to confirm sample size adequacy. Publish negative results to address publication bias .

Q. What methodologies are recommended for developing novel analytical assays specific to this compound in complex matrices?

- Methodological Answer : Leverage hyphenated techniques like LC-MS/MS for sensitivity and specificity. Validate assays per ICH guidelines (linearity, precision, accuracy). For biological matrices, include matrix-matched calibration standards to account for interference. Share protocols via open-access platforms to foster community validation .

Q. How should researchers approach target deconvolution when this compound exhibits polypharmacology?

- Methodological Answer : Integrate chemoproteomics (e.g., activity-based protein profiling) with phenotypic screening. Use machine learning to prioritize high-confidence targets. Validate hypotheses via siRNA knockdown or pharmacological inhibition. Publish raw datasets in repositories like ChEMBL to enable collaborative analysis .

特性

IUPAC Name |

1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXIQKFKOYJROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402132 | |

| Record name | 6-Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62467-65-6 | |

| Record name | 6-Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。